Phenyltrimethylsilane (CAS 768-32-1): A Comprehensive Technical Guide
Phenyltrimethylsilane (CAS 768-32-1): A Comprehensive Technical Guide
An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals
Phenyltrimethylsilane, also known as (Trimethylsilyl)benzene, is an organosilicon compound with the chemical formula C₆H₅Si(CH₃)₃. It is a versatile and important intermediate in organic synthesis, finding applications in pharmaceuticals, materials science, and as a protecting group in complex molecular assemblies. This guide provides a detailed overview of its core properties, spectral characteristics, synthesis protocols, and safety information, presented in a format tailored for technical professionals.
Core Properties and Specifications
Phenyltrimethylsilane is a colorless liquid characterized by its stability under inert conditions and its miscibility with many organic solvents.[1] Its fundamental physicochemical properties are summarized below.
Table 1: Physicochemical Properties of Phenyltrimethylsilane
| Property | Value | Reference(s) |
| CAS Number | 768-32-1 | [1][2] |
| Molecular Formula | C₉H₁₄Si | [1][2] |
| Molecular Weight | 150.29 g/mol | [1][2] |
| Appearance | Colorless to almost colorless clear liquid | [1] |
| Density | 0.873 g/mL at 25 °C | [1][3] |
| Boiling Point | 168-170 °C | [1][3] |
| Melting Point | 166-169 °C (Note: Likely a typo in source, refers to boiling range) | [1][4] |
| Refractive Index (n²⁰/D) | 1.491 | [1][3] |
| Flash Point | 40 °C (104 °F) - closed cup | [3][5] |
| Solubility | Not miscible or difficult to mix with water | [1][5] |
| InChI Key | KXFSUVJPEQYUGN-UHFFFAOYSA-N | [5] |
| SMILES | C--INVALID-LINK--(C)c1ccccc1 | [3] |
Safety and Handling
Phenyltrimethylsilane is a flammable liquid and requires careful handling in a well-ventilated area, away from ignition sources. It can cause skin and serious eye irritation.[6] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and lab coats, should be worn.[7]
Table 2: GHS Hazard Information
| Hazard Class | Pictogram | Signal Word | Hazard Statement |
| Flammable liquids | GHS02 | Danger | H226: Flammable liquid and vapor |
| Serious eye damage/irritation | GHS05 | Danger | H318: Causes serious eye damage |
| Skin corrosion/irritation | GHS07 | Warning | H315: Causes skin irritation |
| Hazardous to the aquatic environment, long-term hazard | None | No signal word | H413: May cause long lasting harmful effects to aquatic life |
Data aggregated from multiple sources indicating varying classifications. The most stringent classifications are presented.[2][3][8]
Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container under an inert atmosphere.[1][7] It is incompatible with strong oxidizing agents, acids, and alcohols.[6][7]
Spectral Data Analysis
The structural identity of Phenyltrimethylsilane is confirmed through various spectroscopic techniques. The key spectral data are summarized below.
Table 3: Summary of Spectral Data
| Technique | Key Peaks / Shifts (δ) | Conditions | Reference(s) |
| ¹H NMR | δ ≈ 7.45 (m, 2H, Ar-H), δ ≈ 7.26 (m, 3H, Ar-H), δ ≈ 0.19 (s, 9H, Si-(CH₃)₃) | 400 MHz, CDCl₃ | [1] |
| ¹³C NMR | δ ≈ 140.0 (Ar-C, quat.), 133.5 (Ar-CH), 128.5 (Ar-CH), 127.8 (Ar-CH), -1.2 (Si-CH₃) | CDCl₃ | [8][9] |
| Infrared (IR) | ~1250 cm⁻¹ (Si-CH₃ deformation), ~840 cm⁻¹, ~755 cm⁻¹ (Si-C stretch) | Liquid Film | [6] |
| Mass Spec. (MS) | m/z 135 (M-CH₃)⁺ (base peak), 150 (M)⁺ | Electron Ionization (EI), 75 eV | [8] |
Experimental Protocols: Synthesis
Phenyltrimethylsilane can be synthesized via several routes. The two most common methods, the Grignard reaction and a nickel-catalyzed cross-coupling, are detailed below.
Protocol 1: Synthesis via Grignard Reaction
This is a classic and widely used method for forming the silicon-phenyl bond. It involves the reaction of a phenyl Grignard reagent with trimethylchlorosilane.
Methodology:
-
Apparatus Setup: A three-necked, flame-dried, round-bottom flask is equipped with a reflux condenser, a pressure-equalizing dropping funnel, and a nitrogen inlet. All glassware must be scrupulously dry.[10]
-
Grignard Reagent Formation: Magnesium turnings are placed in the flask. A small crystal of iodine can be added to help initiate the reaction. A solution of bromobenzene in anhydrous diethyl ether or THF is placed in the dropping funnel. A small portion of the bromobenzene solution is added to the magnesium. The reaction is initiated, which is evident by bubbling and the formation of a cloudy gray solution. The remaining bromobenzene solution is then added dropwise at a rate that maintains a gentle reflux.[11]
-
Reaction with Trimethylchlorosilane: After the Grignard reagent formation is complete, the flask is cooled in an ice bath. A solution of trimethylchlorosilane in anhydrous ether is added dropwise from the dropping funnel. The reaction is typically exothermic.
-
Work-up: After the addition is complete, the reaction mixture is stirred (e.g., for 1 hour at room temperature or gentle reflux). The reaction is then carefully quenched by pouring it onto a mixture of crushed ice and a saturated aqueous solution of ammonium (B1175870) chloride.
-
Purification: The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (B86663) or magnesium sulfate, and filtered. The solvent is removed by rotary evaporation. The crude product is purified by fractional distillation under atmospheric or reduced pressure to yield pure phenyltrimethylsilane.[12]
Protocol 2: Nickel-Catalyzed Cross-Coupling
This method provides an alternative route using a nickel catalyst to couple a phenylboronic acid ester with an iodosilane.[8]
Methodology: [8]
-
Catalyst Preparation: In a reaction tube under an inert atmosphere, bis(tricyclohexylphosphine)nickel(II) dichloride (NiCl₂(PCy₃)₂), a 1M solution of triethylaluminum in hexane, and toluene are combined and stirred at room temperature for approximately 5 minutes.
-
Initial Reaction: To the prepared catalyst solution, phenylboronic acid pinacol ester, triethylamine, and an internal standard (e.g., mesitylene) are added. The mixture is heated to 90 °C and stirred for 30 minutes.
-
Silylation: The mixture is allowed to cool to room temperature. Trimethyliodosilane is then added.
-
Final Reaction: The reaction mixture is heated again to 90 °C and maintained for 24 hours.
-
Analysis: The yield of trimethylphenylsilane can be determined by gas chromatography (GC) against the internal standard. The product identity is confirmed by ¹H and ²⁹Si NMR spectroscopy.[8]
Applications in Synthesis
Phenyltrimethylsilane is a valuable reagent in organic chemistry. Its primary uses include:
-
Aryl Group Source: It serves as a source of the phenyl group in various cross-coupling reactions.
-
Protecting Group: The trimethylsilyl (B98337) (TMS) group can be used to protect certain functional groups.
-
Intermediate for Pharmaceuticals and Fine Chemicals: It is a key building block in the synthesis of more complex molecules.[1][13]
-
Precursor to Polymers: Used in the production of silicone polymers and resins.[1]
References
- 1. PHENYLTRIMETHYLSILANE(768-32-1) 1H NMR spectrum [chemicalbook.com]
- 2. spectrabase.com [spectrabase.com]
- 3. researchgate.net [researchgate.net]
- 4. Infrared Spectroscopy [www2.chemistry.msu.edu]
- 5. tcichemicals.com [tcichemicals.com]
- 6. researchgate.net [researchgate.net]
- 7. Silane, phenyl- [webbook.nist.gov]
- 8. PHENYLTRIMETHYLSILANE(768-32-1) 13C NMR spectrum [chemicalbook.com]
- 9. Phenyltrimethylsilane | C9H14Si | CID 69849 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. m.youtube.com [m.youtube.com]
- 12. sdbidoon.com [sdbidoon.com]
- 13. benchchem.com [benchchem.com]
